4-Bromo-3-cyclopropylpyridine
Overview
Description
4-Bromo-3-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN. It belongs to the pyridine family and is characterized by a bromine atom at the 4th position and a cyclopropyl group at the 3rd position on the pyridine ring
Mechanism of Action
Target of Action
4-Bromo-3-cyclopropylpyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other chemical reagents, and the specific conditions under which the SM coupling reaction is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Bromo-3-cyclopropylpyridine is via the Sandmeyer reaction. This involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides in various organic solvents . The optimal reaction conditions for the Sandmeyer reaction have been developed to achieve high yields of bromo and chlorocyclopropylpyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Sandmeyer reactions under controlled conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Suzuki–Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridines and bipyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-3-cyclopropylpyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3-cyclopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
4-bromo-3-cyclopropylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWXQPTLAZJLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314355-04-8 | |
Record name | 4-bromo-3-cyclopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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